2,7-Diphenylcyclohepta-2,4,6-trien-1-one
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Overview
Description
2,7-Diphenylcyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C19H14O and a molecular weight of 258.323 g/mol This compound is characterized by a seven-membered ring with three conjugated double bonds and two phenyl groups attached at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenylcyclohepta-2,4,6-trien-1-one typically involves the reaction of cycloheptatriene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Oxidizing Agent: Chromium trioxide (CrO3) or pyridinium chlorochromate (PCC)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines
Scientific Research Applications
2,7-Diphenylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,7-Diphenylcyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Additionally, its phenyl groups can engage in π-π interactions, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Tropone: Cyclohepta-2,4,6-trien-1-one, a non-benzenoid aromatic compound with similar structural features.
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, known for its additional hydroxyl group.
Tralen: 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), used in polymerization reactions.
Uniqueness
2,7-Diphenylcyclohepta-2,4,6-trien-1-one stands out due to its unique combination of a seven-membered ring with conjugated double bonds and phenyl groups. This structure imparts distinct electronic properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
1154-38-7 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,7-diphenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H14O/c20-19-17(15-9-3-1-4-10-15)13-7-8-14-18(19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
GGMMHIJLGVLBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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